1-(2-(Dimethylamino)phenyl)ethanone

Descripción general

Descripción

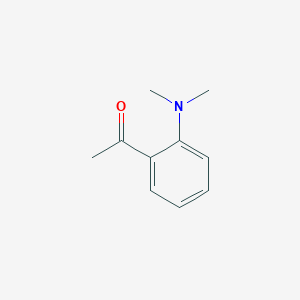

1-(2-(Dimethylamino)phenyl)ethanone, also known by its IUPAC name 1-[2-(dimethylamino)phenyl]ethanone, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 1-(2-(Dimethylamino)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed, filtered, and then crystallized to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(2-(Dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-(Dimethylamino)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications and pharmacological properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-(Dimethylamino)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparación Con Compuestos Similares

1-(2-(Dimethylamino)phenyl)ethanone can be compared with similar compounds such as:

1-(4-(Dimethylamino)phenyl)ethanone: Similar structure but with the dimethylamino group at the para position.

1-(3-(Dimethylamino)phenyl)ethanone: Similar structure but with the dimethylamino group at the meta position. These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the dimethylamino group on the phenyl ring.

Actividad Biológica

Overview

1-(2-(Dimethylamino)phenyl)ethanone, also known as 1-[2-(dimethylamino)phenyl]ethanone, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The compound can be synthesized through several methods, one common route being the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The synthesis typically involves refluxing the mixture, followed by filtration and crystallization to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group is known to participate in interactions with enzymes and receptors, influencing several biochemical pathways. Ongoing research aims to elucidate these interactions more thoroughly.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In a high-throughput screening against a library of compounds, several analogs of this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for some derivatives was found to be below 20 µM, indicating potent antimicrobial activity .

Cytotoxicity Studies

Cytotoxicity assessments against HepG2 cells revealed varying degrees of toxicity among different analogs. Some compounds exhibited low cytotoxicity (IC20 > 40 µM), suggesting a favorable selectivity index for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the dimethylamino group or the phenyl ring can significantly affect the biological activity of the compound. For instance, analogs with different substitutions on the phenyl ring were evaluated for their antimicrobial efficacy and cytotoxic profiles, leading to insights into optimizing their pharmacological properties .

Case Studies

- Antimycobacterial Screening : A study performed a high-throughput screen involving approximately 100,000 compounds, confirming that several derivatives of this compound exhibited MIC values less than 2 µM against Mtb. This indicates a promising avenue for developing new antitubercular agents .

- Cytotoxicity Analysis : In another investigation focusing on HepG2 cells, various derivatives were tested for their IC20 values. Compounds showing high selectivity for Mtb over eukaryotic cells were prioritized for further development due to their potential therapeutic applications in treating tuberculosis without significant toxicity .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Positioning | MIC (µM) | Cytotoxicity (IC20 µM) |

|---|---|---|---|

| This compound | Dimethylamino at ortho | <20 | >40 |

| 1-(4-(Dimethylamino)phenyl)ethanone | Dimethylamino at para | <30 | <30 |

| 1-(3-(Dimethylamino)phenyl)ethanone | Dimethylamino at meta | <25 | >50 |

This table illustrates that while all three compounds exhibit antimicrobial properties, their cytotoxicity profiles differ significantly based on the positioning of the dimethylamino group on the phenyl ring.

Propiedades

IUPAC Name |

1-[2-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWUMGUYJOCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.